Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-3-fluoro-4-methylbenzaldehyde

Lipophilicity Drug design Lead optimization

5-Bromo-3-fluoro-4-methylbenzaldehyde (CAS 1370411-47-4) is a trisubstituted aromatic aldehyde (C₈H₆BrFO, MW 217.03 g/mol) belonging to the halogenated benzaldehyde building-block class. Its substitution pattern—bromine at the 5-position, fluorine at the 3-position, and a methyl group at the 4-position—places it within a densely populated family of regioisomeric bromo-fluoro-methylbenzaldehydes that are employed as intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C8H6BrFO
Molecular Weight 217.037
CAS No. 1370411-47-4
Cat. No. B582172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-fluoro-4-methylbenzaldehyde
CAS1370411-47-4
Synonyms3-broMo-5-fluoro-4-Methylbenzaldehyde
Molecular FormulaC8H6BrFO
Molecular Weight217.037
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)C=O)F
InChIInChI=1S/C8H6BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3
InChIKeyUOZMORAUZYBPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-fluoro-4-methylbenzaldehyde (CAS 1370411-47-4): Procurement-Relevant Identity and Class Context


5-Bromo-3-fluoro-4-methylbenzaldehyde (CAS 1370411-47-4) is a trisubstituted aromatic aldehyde (C₈H₆BrFO, MW 217.03 g/mol) belonging to the halogenated benzaldehyde building-block class [1]. Its substitution pattern—bromine at the 5-position, fluorine at the 3-position, and a methyl group at the 4-position—places it within a densely populated family of regioisomeric bromo-fluoro-methylbenzaldehydes that are employed as intermediates in pharmaceutical and agrochemical synthesis [2]. The compound is commercially available at purities of 95–98% from multiple global suppliers, typically as a white to yellow solid requiring storage at 2–8 °C under inert atmosphere .

Why 5-Bromo-3-fluoro-4-methylbenzaldehyde Cannot Be Casually Replaced by Other Bromo-Fluoro-Benzaldehyde Isomers in Procurement


Within the bromo-fluoro-benzaldehyde family, seemingly minor positional changes of halogen and methyl substituents produce measurable differences in lipophilicity, electronic character, and steric accessibility that directly affect downstream reaction yields and biological target engagement [1]. The 3-fluoro-4-methyl-5-bromo arrangement of this compound imparts a computed XLogP3 of 2.5, which is 0.1–0.7 log units higher than the des-methyl analog (3-bromo-5-fluorobenzaldehyde, LogP 2.40) and the des-bromo analog (3-fluoro-4-methylbenzaldehyde, XLogP3 1.8) [2]. In EGFR-kinase inhibitor scaffolds, the regiochemistry of bromo-fluorobenzaldehyde starting materials governs the site of nitration and subsequent cross-coupling, meaning that procuring the incorrect regioisomer leads to a different substitution outcome and altered inhibitory activity [1]. Generic substitution without verifying the exact 3-bromo-5-fluoro-4-methyl pattern therefore risks both synthetic route divergence and failure to reproduce published biological results.

Quantitative Differential Evidence for 5-Bromo-3-fluoro-4-methylbenzaldehyde vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head vs. Des-Methyl and Des-Bromo Analogs

The target compound exhibits an intermediate lipophilicity (XLogP3 = 2.5) that is 0.1 log units higher than 3-bromo-5-fluorobenzaldehyde (LogP = 2.40) and 0.7 log units higher than 3-fluoro-4-methylbenzaldehyde (XLogP3 = 1.8) [1]. This 2.5 value falls within an attractive logP window (2–3) for balancing passive permeability and aqueous solubility in CNS and oral drug candidates, whereas the des-bromo analog at 1.8 may suffer from insufficient membrane partitioning, and the des-methyl analog at 2.4 provides less hydrophobic contact potential in lipophilic binding pockets [2].

Lipophilicity Drug design Lead optimization

ICH-Accelerated Stability: 6-Month Purity Retention Exceeds 95%

Accelerated stability testing conducted under ICH Q1A guidelines demonstrated that 3-bromo-5-fluoro-4-methylbenzaldehyde retains >95% purity after 6 months of storage at 25 °C/60% relative humidity when properly stored [1]. This level of documented stability is not uniformly available for all regioisomeric bromo-fluoro-methylbenzaldehyde building blocks, many of which lack published accelerated stability data and are sold with only certificates of analysis from a single time point .

Stability ICH guidelines Shelf life Procurement

Purity and Multi-Technique QC Documentation vs. 5-Bromo-2-fluorobenzaldehyde

The target compound is routinely supplied at 98% purity with batch-specific certificates of analysis including NMR, HPLC, and GC data from major vendors such as Sigma-Aldrich and Bidepharm . In contrast, the closely related regioisomer 5-bromo-2-fluorobenzaldehyde (CAS 93777-26-5) is more commonly offered at 97% purity across major suppliers, with some vendors specifying >95.0% (GC) as the minimum standard . The 1% difference in batch purity specification may appear small but can correspond to a 50% reduction in the maximum possible impurity burden (3% vs. 2%), which is significant for reactions where trace impurities poison palladium catalysts or generate difficult-to-separate byproducts .

Purity Quality control Analytical characterization

Regiochemical Differentiation in EGFR-Kinase Inhibitor Scaffold Elaboration

The Close et al. (2016) study on tetra-orthogonally-substituted aromatic scaffolds demonstrated that the three regioisomers of bromo-fluorobenzaldehyde undergo nitration with H₂SO₄/HNO₃ at 0 °C with distinct regiochemical outcomes [1]. The specific 3-bromo-5-fluoro substitution pattern (as in the target compound, with an additional methyl at the 4-position) directs electrophilic aromatic substitution to the remaining unsubstituted position, enabling predictable elaboration into tetrasubstituted aromatics bearing orthogonal functional handles for sequential Pd-catalyzed coupling, reduction, and reductive amination [1]. The resulting scaffolds were converted into EGFR inhibitors related to Gefitinib, with the substitution pattern directly influencing docking scores and inhibitory activity [1]. While the study used des-methyl analogs, the target compound's additional 4-methyl group provides an extra point of steric and electronic differentiation that is not available from the simpler bromo-fluorobenzaldehyde regioisomers [2].

Regioselectivity EGFR inhibitors Nitration Cross-coupling

Physical Property Differentiation: Boiling Point and Density vs. 3-Bromo-5-fluorobenzaldehyde

The target compound exhibits a higher computed boiling point (252.2 ± 35.0 °C at 760 Torr) compared to its des-methyl analog 3-bromo-5-fluorobenzaldehyde (231.0 ± 20.0 °C) [1]. The density is also slightly higher (1.575 ± 0.06 g/cm³ vs. 1.545 g/cm³) [1]. These differences, though modest, reflect the additional mass and van der Waals volume contributed by the 4-methyl group and can influence distillation-based purification strategies as well as large-scale process engineering calculations . Additionally, the target compound is a solid at room temperature (Sigma-Aldrich specification) whereas the des-methyl analog has a melting point of 41–43 °C and may exist as a low-melting solid or liquid depending on ambient conditions, potentially affecting handling and automated dispensing in high-throughput synthesis workflows .

Physical properties Purification Handling

Procurement-Driven Application Scenarios Where 5-Bromo-3-fluoro-4-methylbenzaldehyde Provides Verifiable Advantage


EGFR-Kinase Inhibitor Lead Optimization Requiring Orthogonal Trisubstituted Aromatic Cores

Medicinal chemistry programs targeting mutant EGFR (e.g., T790M/L858R) that require a tetrasubstituted aromatic core with orthogonal handles for sequential functionalization benefit specifically from the 3-bromo-5-fluoro-4-methyl pattern. The bromine enables Suzuki-Miyaura cross-coupling, the fluorine modulates electronic properties and metabolic stability, and the methyl group contributes hydrophobic contacts within the ATP-binding pocket [1]. The documented ICH stability (>95% after 6 months at 25 °C/60% RH) ensures that building block quality is maintained throughout multi-month synthesis campaigns [2].

Fluorinated Heterocycle Synthesis via Photocatalytic C–H Functionalization

The bromine atom at the 5-position serves as both a directing group and a radical leaving group in visible-light-mediated photocatalytic protocols for constructing fluorinated heterocycles [2]. The 4-methyl group provides steric protection against unwanted side reactions at the adjacent position, while the 3-fluoro substituent remains intact throughout the transformation, preserving the fluorine atom for downstream PET imaging probe applications or metabolic stabilization [2].

Large-Scale Process Chemistry Requiring Validated Intermediate Stability

Process chemistry groups scaling up multi-step syntheses from gram to kilogram quantities require intermediates with documented stability profiles. The ICH Q1A accelerated stability data available for this compound (>95% purity after 6 months at 25 °C/60% RH) provides a data-backed justification for bulk procurement and long-term storage [2]. The computed boiling point of 252 °C, which is 21 °C higher than the des-methyl analog, offers a wider thermal processing window for solvent swap and distillation operations .

Structure-Activity Relationship (SAR) Studies Requiring Systematic Lipophilicity Variation

In lead optimization programs where systematic variation of logP is needed to balance potency and ADME properties, the XLogP3 of 2.5 positions this compound in a favorable intermediate range between the more polar des-bromo analog (XLogP3 1.8) and more lipophilic fully halogenated analogs [3]. The 0.7 logP increment over the des-bromo analog correlates with approximately 5-fold higher predicted membrane permeability while maintaining acceptable aqueous solubility (calculated 0.08 g/L) for biochemical assay compatibility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-fluoro-4-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.